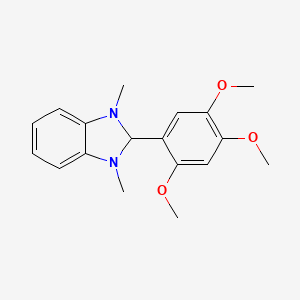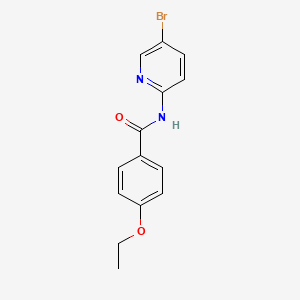![molecular formula C19H27N3O2 B5635830 N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide](/img/structure/B5635830.png)
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. A-836,339 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2 receptor). The CB2 receptor is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has gained significant attention in the scientific community due to its potential applications in the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
A-836,339 selectively activates the CB2 receptor, which is mainly expressed in immune cells. Activation of the CB2 receptor leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. A-836,339 has also been shown to reduce the migration of immune cells to the site of inflammation, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. A-836,339 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have potential applications in the treatment of cancer due to its anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
A-836,339 has several advantages for lab experiments. It is a selective agonist of the CB2 receptor and does not activate the CB1 receptor, which is mainly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. A-836,339 is also highly potent and has a long half-life, which makes it suitable for in vivo experiments. However, A-836,339 has some limitations for lab experiments. It is a synthetic compound and may have potential toxicity issues. Furthermore, A-836,339 has not been extensively studied in humans and its safety profile in humans is not well established.
Zukünftige Richtungen
A-836,339 has several potential applications in the treatment of various inflammatory and autoimmune diseases. Future research should focus on the development of more potent and selective agonists of the CB2 receptor. Furthermore, the safety profile of A-836,339 in humans should be established through clinical trials. A-836,339 may also have potential applications in the treatment of neurodegenerative diseases and cancer, and further research should be conducted to explore these applications.
Synthesemethoden
A-836,339 can be synthesized using a multistep process starting from the commercially available 3-isopropenylphenylacetic acid. The first step involves the conversion of 3-isopropenylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,4-diaminobutane to form the corresponding amide. The amide is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, A-836,339.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential applications in the treatment of various inflammatory and autoimmune diseases. The CB2 receptor, which is selectively activated by A-836,339, is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases such as arthritis, multiple sclerosis, and colitis.
Eigenschaften
IUPAC Name |
1-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)15-6-5-7-16(12-15)19(3,4)21-18(24)22-10-8-14(9-11-22)17(20)23/h5-7,12,14H,1,8-11H2,2-4H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJSVUIOPBFMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5635757.png)
![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)
![3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5635778.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)
![1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5635789.png)

![1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5635796.png)
![5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5635801.png)


![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)
![1-cyclopentyl-4-[(2,3,6-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5635839.png)